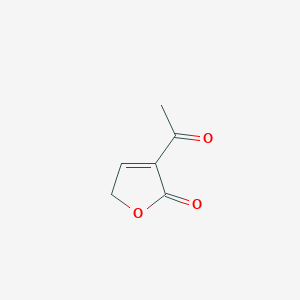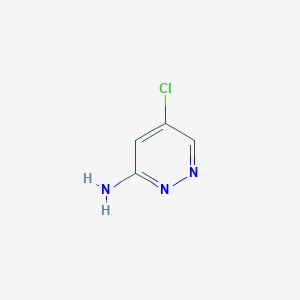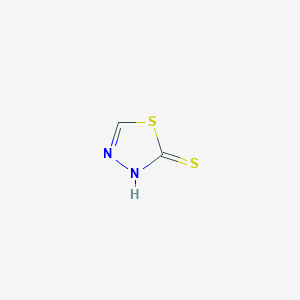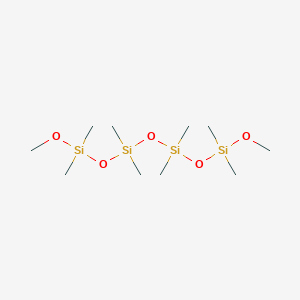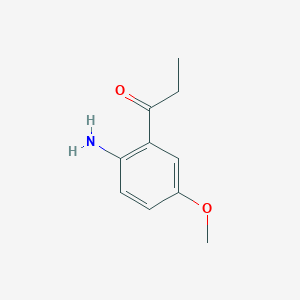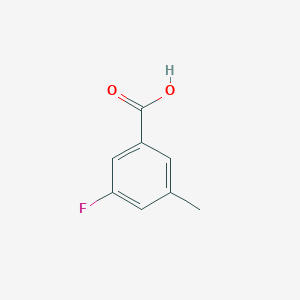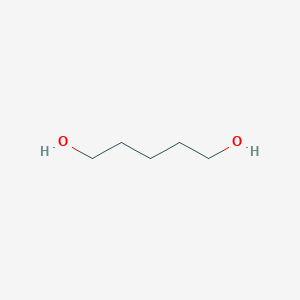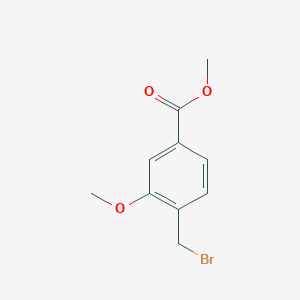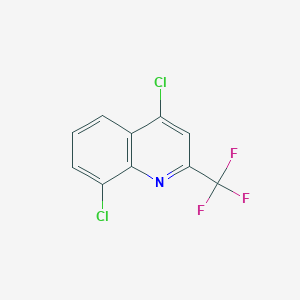
4,8-二氯-2-(三氟甲基)喹啉
描述
4,8-Dichloro-2-(trifluoromethyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group and two chlorine atoms on the quinoline ring. This structure is a key intermediate in the synthesis of various pharmaceutical and agrochemical products due to its potential biological activities and its ability to interact with different biological targets.
Synthesis Analysis
The synthesis of related 4-amino-2-(trifluoromethyl)quinolines can be achieved via an intramolecular Friedel–Crafts reaction, which involves the cyclization of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives. These derivatives are prepared from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and malononitrile under ambient conditions or microwave irradiation, yielding a variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields without the need for purification .
Molecular Structure Analysis
The molecular structures of Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline have been examined using X-ray crystallography and theoretical calculations. These compounds exhibit a planar quinoline ring with the trifluoromethyl group lying in the plane of the quinoline ring. Weak π-stacking interactions contribute to the crystal packing, and the molecular shapes have been analyzed using Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of 8-(dimesitylboryl)quinoline, a bifunctional ambiphilic molecule, has been studied, showing rapid hydrolysis and the formation of coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). The coordination involves the quinolinyl nitrogen and, in some cases, π-interaction or cyclometalation . Additionally, radical cyclization of trifluoroacetimidoyl chlorides with alkynes under visible light can catalytically synthesize 2-trifluoromethyl quinolines, which are important intermediates for pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,8-Dichloro-2-(trifluoromethyl)quinoline and its derivatives can be inferred from the studies of similar compounds. For instance, the photophysical properties of hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems have been evaluated, showing selective DNA/HSA bio-interactions and molecular docking studies . The crystal structures of isomeric quinolines reveal the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
科学研究应用
Anticorrosive Applications
Quinoline derivatives, including those with halogen and trifluoromethyl groups, are known for their effectiveness as anticorrosive agents. These compounds exhibit good performance in protecting metallic materials from corrosion due to their ability to form stable chelating complexes with metallic surfaces. This action is attributed to the high electron density of quinoline derivatives, which facilitates strong adsorption and coordination bonding with metal atoms (Verma, Quraishi, & Ebenso, 2020) Read more.
Organic Electronics and Sensor Applications
Quinoline and its derivatives, including quinoxaline analogs, play a pivotal role in the development of organic electronic devices and sensors due to their excellent π–π stacking ability and electron deficiency. These properties make quinoline-based compounds ideal for use in semiconductors, liquid crystals, and optoelectronic materials such as organic light-emitting diodes (OLEDs), photoelectric conversion elements, and nonlinear optical chromophores (Segura, Juárez, Ramos, & Seoane, 2015) Read more.
Anticancer and Antimicrobial Applications
Quinoline and quinazoline alkaloids have been extensively studied for their bioactive properties. Many naturally occurring and synthetic analogs of these classes demonstrate significant bioactivities, including antitumor, antimicrobial, antifungal, and antiviral effects. Notably, compounds like quinine and camptothecin have paved the way for the development of antimalarial and anticancer drugs, respectively. This highlights the therapeutic potential of quinoline derivatives in drug discovery and development (Shang et al., 2018) Read more.
Environmental Degradation of Pollutants
Quinoline compounds are also studied for their role in the environmental degradation of pollutants. The challenge of decomposing quinoline, due to its stable bicyclic structure, has led to research into efficient methods for its degradation. This is crucial for mitigating the adverse effects of quinoline on human health and the ecological environment, as it is a common byproduct in various industrial processes. Innovative degradation techniques, especially biodegradation, offer promising solutions for reducing quinoline pollution and harnessing its carbon and nitrogen content without harming the environment (Luo et al., 2020) Read more.
安全和危害
属性
IUPAC Name |
4,8-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBOMMZLXFMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371670 | |
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-35-9 | |
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18706-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



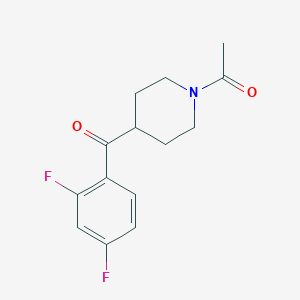
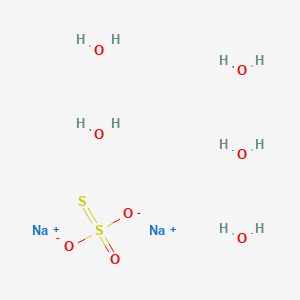
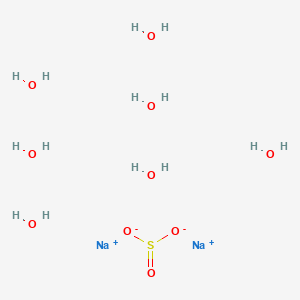
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)

